molecular formula C8H15IO3S B13338090 3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione

3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione

Cat. No.: B13338090
M. Wt: 318.17 g/mol
InChI Key: BVBMEOFHWSHQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a tert-butoxy group, an iodine atom, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves the introduction of the tert-butoxy group and the iodine atom into a thiolane ring. One common method is the reaction of a thiolane derivative with tert-butyl alcohol and iodine under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production while maintaining high purity and yield. The use of flow microreactors also enhances the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The tert-butoxy group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to the presence of both the tert-butoxy group and the iodine atom within a thiolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.

Properties

Molecular Formula

C8H15IO3S

Molecular Weight

318.17 g/mol

IUPAC Name

3-iodo-4-[(2-methylpropan-2-yl)oxy]thiolane 1,1-dioxide

InChI

InChI=1S/C8H15IO3S/c1-8(2,3)12-7-5-13(10,11)4-6(7)9/h6-7H,4-5H2,1-3H3

InChI Key

BVBMEOFHWSHQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CS(=O)(=O)CC1I

Origin of Product

United States

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